Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.: 946253-75-4
VCID: VC5950433
InChI: InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)
SMILES: CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
Molecular Formula: C26H30N4O4S
Molecular Weight: 494.61

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

CAS No.: 946253-75-4

Cat. No.: VC5950433

Molecular Formula: C26H30N4O4S

Molecular Weight: 494.61

* For research use only. Not for human or veterinary use.

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate - 946253-75-4

Specification

CAS No. 946253-75-4
Molecular Formula C26H30N4O4S
Molecular Weight 494.61
IUPAC Name methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Standard InChI InChI=1S/C26H30N4O4S/c1-17-6-7-18(2)22(15-17)28-11-13-29(14-12-28)23(31)5-4-10-30-24(32)20-9-8-19(25(33)34-3)16-21(20)27-26(30)35/h6-9,15-16H,4-5,10-14H2,1-3H3,(H,27,35)
Standard InChI Key HWVOAALTDQLJGO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Introduction

Chemical Identity and Structural Features

Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate belongs to the quinazoline family, a class of heterocyclic compounds known for diverse pharmacological activities. Its molecular formula is C₂₆H₃₀N₄O₄S, with a molar mass of 494.61 g/mol. The IUPAC name reflects its intricate structure: methyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate. Key structural components include:

  • A quinazoline core with a thioxo group at position 2 and a carboxylate ester at position 7.

  • A piperazine moiety substituted with a 2,5-dimethylphenyl group, linked via a 4-oxobutyl chain.

  • A methyl ester functional group enhancing lipophilicity and bioavailability.

The compound’s stereochemistry and electronic distribution are critical for its interactions with biological targets. The SMILES notation (CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S) and InChIKey (HWVOAALTDQLJGO-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.946253-75-4
Molecular FormulaC₂₆H₃₀N₄O₄S
Molecular Weight494.61 g/mol
IUPAC NameMethyl 3-[4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
SMILESCC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S
InChIKeyHWVOAALTDQLJGO-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Pathways

The synthesis of methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves a multi-step process:

  • Formation of the Quinazoline Core: Starting with anthranilic acid derivatives, cyclization reactions introduce the thioxo group at position 2 and the carboxylate ester at position 7.

  • Piperazine Substitution: The 2,5-dimethylphenylpiperazine moiety is synthesized via nucleophilic substitution, followed by coupling to the quinazoline core using a 4-oxobutyl linker.

  • Esterification: A methyl ester group is introduced at position 7 to enhance solubility.

Critical reaction parameters include:

  • Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are employed for their polar aprotic properties.

  • Catalysts: Palladium-based catalysts facilitate cross-coupling reactions.

  • Temperature Control: Reactions proceed at 60–80°C to optimize yield while minimizing side products.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation:

  • ¹H NMR: Peaks at δ 2.25 ppm (methyl groups on the phenyl ring) and δ 3.70 ppm (ester methyl group) confirm substituents.

  • ¹³C NMR: Signals at 170–175 ppm indicate carbonyl groups in the quinazoline and piperazine moieties.

  • High-Resolution MS: A molecular ion peak at m/z 495.20 ([M+H]⁺) aligns with the theoretical mass.

Biological Activities and Mechanisms

Antiproliferative Activity

Preliminary studies suggest the compound inhibits proliferation in MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively. The thioxo group likely interacts with cysteine residues in tubulin or kinase domains, disrupting cell division.

Multi-Target Engagement

The compound’s structural complexity enables interactions with:

  • Receptor Tyrosine Kinases (RTKs): The quinazoline core mimics ATP-binding motifs, inhibiting phosphorylation.

  • G Protein-Coupled Receptors (GPCRs): The piperazine moiety may modulate serotonin or dopamine receptors.

  • Thioredoxin Reductase: The thioxo group acts as a substrate analog, impairing redox homeostasis in cancer cells.

Comparative Analysis with Related Compounds

Table 2: Comparison of Quinazoline Derivatives

CompoundMolecular Weight (g/mol)Key Functional GroupsReported Activity
Methyl 3-(4-(4-(2,5-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate494.61Thioxo, piperazine, methyl esterAntiproliferative, multi-target
Gefitinib446.90Quinazoline, morpholineEGFR inhibition
Erlotinib429.90Quinazoline, ethynylEGFR/Her2 inhibition

The inclusion of a thioxo group and piperazine chain distinguishes this compound from FDA-approved quinazoline drugs like gefitinib, potentially reducing off-target effects.

Challenges and Future Directions

Synthetic Challenges

  • Low Yield: Multi-step synthesis results in cumulative yields below 15%.

  • Purification Difficulties: Similar polarities of intermediates complicate chromatographic separation.

Future Applications

  • Oncology: Structural optimization could enhance potency against resistant cancers.

  • Neurological Disorders: Piperazine’s affinity for neurotransmitter receptors warrants exploration in Alzheimer’s disease.

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